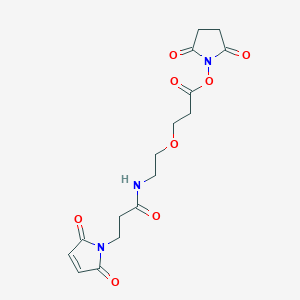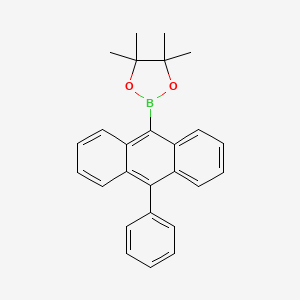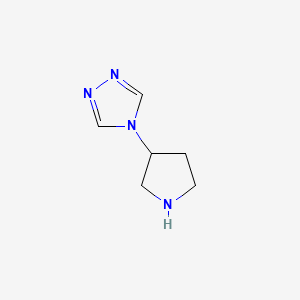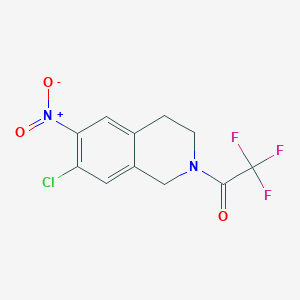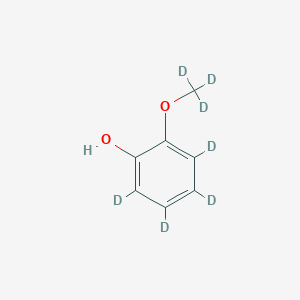
2-methoxy-D3-phenol-3,4,5,6-D4
Overview
Description
2-Methoxy-D3-phenol-3,4,5,6-D4, also known as 2,3,4,5-tetradeuterio-6-(trideuteriomethoxy)phenol, is a deuterated form of guaiacol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula for this compound is C7H4D4O2, and it has a molecular weight of 131.18 g/mol .
Mechanism of Action
Target of Action
The primary target of 2-methoxy-D3-phenol-3,4,5,6-D4, a deuterium-labeled analog of 2-methoxyphenol, is the enzyme cytochrome P450 in the liver . This enzyme plays a crucial role in the metabolism of various substances, including drugs and toxins .
Mode of Action
Upon ingestion, this compound interacts with cytochrome P450, facilitating the metabolism of 2-methoxyphenol . The deuterium labeling allows for precise tracking of the metabolism of 2-methoxyphenol in biological systems .
Biochemical Pathways
The interaction of this compound with cytochrome P450 triggers a series of biochemical reactions that lead to the metabolism of 2-methoxyphenol . These reactions are part of the body’s natural detoxification process, helping to break down and eliminate potentially harmful substances .
Pharmacokinetics
The pharmacokinetics of this compound are closely tied to its metabolism by cytochrome P450 . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties influence its bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The action of this compound results in the metabolism of 2-methoxyphenol, contributing to the body’s detoxification processes . This can provide important insights into the mechanisms of drug action and metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, factors such as diet, lifestyle, and the presence of other substances can affect the activity of cytochrome P450 and, consequently, the metabolism of 2-methoxyphenol . Additionally, the stability and efficacy of this compound can be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
2-methoxy-D3-phenol-3,4,5,6-D4 plays a significant role in biochemical reactions, particularly in the context of oxidative stress and drug metabolism. It interacts with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes involves the hydroxylation of this compound, leading to the formation of metabolites that can be further studied to understand the metabolic pathways and the effects of oxidative stress on biological systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response, such as those encoding for antioxidant enzymes. Additionally, this compound can modulate cell signaling pathways that are activated in response to oxidative stress, thereby influencing cellular functions and overall cell health .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes, leading to its hydroxylation and subsequent formation of metabolites. These metabolites can then interact with other biomolecules, potentially leading to enzyme inhibition or activation. The changes in gene expression observed with this compound are likely due to its effects on transcription factors that regulate the expression of genes involved in oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of oxidative stress. These effects include prolonged activation of antioxidant pathways and sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects by enhancing the oxidative stress response and promoting cell survival. At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of dosage optimization in research studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and drug metabolism. It interacts with cytochrome P450 enzymes, leading to its hydroxylation and the formation of metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The study of these pathways provides insights into the mechanisms of drug action and the effects of oxidative stress on biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The transport and distribution of this compound are crucial for understanding its effects on cellular processes and overall cell health .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of this compound is important for understanding its role in cellular processes and its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-D3-phenol-3,4,5,6-D4 typically involves the deuteration of guaiacol. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method involves the use of deuterated methanol (CD3OD) and deuterium oxide (D2O) under specific reaction conditions to replace the hydrogen atoms in guaiacol with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete deuteration of guaiacol. The product is then purified through various techniques such as distillation and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-D3-phenol-3,4,5,6-D4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Non-deuterated guaiacol.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-Methoxy-D3-phenol-3,4,5,6-D4 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Used in metabolic studies to trace the pathways of phenolic compounds in biological systems.
Medicine: Employed in pharmacokinetic studies to understand the metabolism and distribution of phenolic drugs.
Industry: Utilized in the development of deuterated drugs and materials with enhanced stability and performance
Comparison with Similar Compounds
2-Methoxy-D3-phenol-3,4,5,6-D4 can be compared with other deuterated phenolic compounds:
2-Methoxyphenol-3,4,5,6-d4: Similar structure but different deuteration pattern.
2-Methoxyl-4-vinylphenol: Contains a vinyl group instead of deuterium atoms.
2-Methoxyphenol-13C6: Labeled with carbon-13 instead of deuterium
Uniqueness
The uniqueness of this compound lies in its specific deuteration pattern, which makes it particularly useful for detailed mechanistic studies and tracing experiments in various scientific fields .
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-(trideuteriomethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i1D3,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGVFZTZFXWLCP-AAYPNNLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O)OC([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


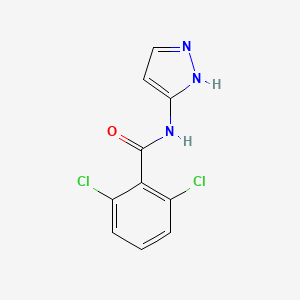
![5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1457165.png)
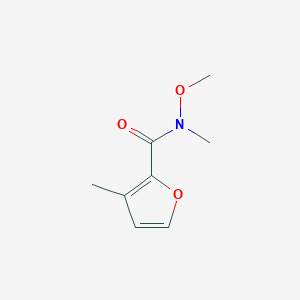
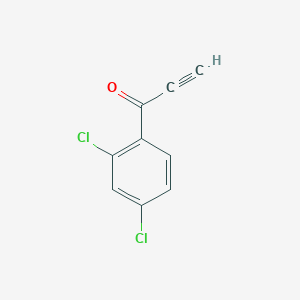
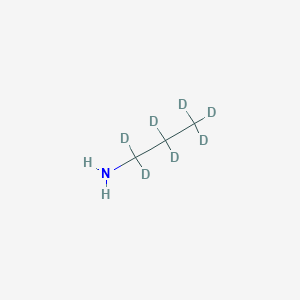
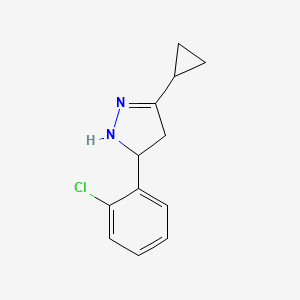
![3-[(6-Bromohexyl)oxy]benzenecarboxamide](/img/structure/B1457174.png)
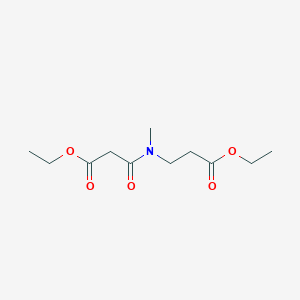
![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1457176.png)
